molecular formula C8H16NNaO4S B6211560 sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate CAS No. 2728862-85-7

sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No.: B6211560
CAS No.: 2728862-85-7
M. Wt: 245.3
InChI Key:
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Description

Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of a sulfinate group, which is known for its versatility in various chemical reactions. The tert-butoxycarbonyl (Boc) group attached to the amino moiety provides stability and protection during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the following steps:

    Starting Materials: The synthesis begins with (2S)-1-amino-2-propanol as the chiral starting material.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.

    Sulfonation: The Boc-protected intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under controlled conditions to introduce the sulfinate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinate group to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

    Oxidation: Sulfonates

    Reduction: Thiols or sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting sulfur-containing functional groups.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate exerts its effects involves the reactivity of the sulfinate group. This group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. The Boc group provides stability and protection, allowing for selective reactions at the sulfinate site.

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison

Compared to other sodium sulfinates, sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to the presence of the Boc-protected amino group. This feature provides additional stability and allows for selective reactions that are not possible with simpler sulfinates. The chiral nature of the compound also makes it valuable in asymmetric synthesis, offering advantages in the production of enantiomerically pure compounds .

Properties

CAS No.

2728862-85-7

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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